

# head-to-head comparison of Dilmapimod Tosylate and Neflamapimod

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## Compound of Interest

Compound Name: *Dilmapimod Tosylate*

Cat. No.: *B613832*

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## Head-to-Head Comparison: Dilmapimod Tosylate and Neflamapimod

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of two investigational p38 mitogen-activated protein kinase (MAPK) inhibitors, **Dilmapimod Tosylate** (SB-681323) and Neflamapimod (VX-745). While direct head-to-head clinical trials are unavailable, this document synthesizes existing data to offer an objective comparison of their mechanisms, pharmacological profiles, and clinical development statuses for researchers, scientists, and drug development professionals.

### Introduction and Overview

Dilmapimod and Neflamapimod are both small molecule inhibitors targeting the p38 MAPK pathway, a key signaling cascade involved in inflammation and cellular stress.<sup>[1]</sup> The p38 MAPK family comprises four isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ), with the alpha isoform (p38 $\alpha$ ) being the most extensively studied for its role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 $\beta$  (IL-1 $\beta$ ).<sup>[2][3]</sup> Inhibition of p38 $\alpha$  is a therapeutic strategy for a range of inflammatory and neurodegenerative diseases.<sup>[4]</sup>

Dilmapimod, developed by GlaxoSmithKline, has been investigated in inflammatory conditions such as rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuropathic pain.<sup>[5][6]</sup> However, its development for several indications has been discontinued.<sup>[7]</sup>

Neflamapimod, originally discovered by Vertex Pharmaceuticals and now being developed by CervoMed (formerly EIP Pharma), is primarily focused on central nervous system (CNS) disorders, including Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB).[\[8\]](#)[\[9\]](#)

## Mechanism of Action

Both drugs are potent and selective inhibitors of p38 MAPK, specifically targeting the alpha isoform. The p38 MAPK signaling pathway is activated by various extracellular stimuli, leading to the downstream activation of transcription factors and subsequent expression of inflammatory mediators.[\[10\]](#)

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Dilmapimod: Reduces the levels of pro-inflammatory cytokines and chemokines, thereby decreasing cellular infiltration at inflammation sites.[\[11\]](#) Its activity has been demonstrated by the modulation of gene expression, including IL-1 $\beta$ , in COPD patients.[\[10\]](#)[\[12\]](#)

Neflamapimod: In the context of neurodegenerative diseases, neflamapimod's inhibition of p38 $\alpha$  is thought to reverse synaptic dysfunction, a key pathogenic process in the early stages of AD.[\[8\]](#) It works by targeting mechanisms within neurons that lead to memory deficits.[\[8\]](#)

Preclinical studies have shown that it reduces the activity of Rab5, a protein implicated in the degeneration of basal forebrain cholinergic neurons.[\[13\]](#)[\[14\]](#)

## Pharmacological and Clinical Profile

The following tables summarize the available data for both compounds.

Table 1: General and Pharmacological Profile

Feature	Dilmapimod Tosylate	Neflamapimod
Developer	GlaxoSmithKline	CervoMed (formerly EIP Pharma)
Drug Class	p38 MAPK inhibitor	p38α MAPK inhibitor
Primary Therapeutic Areas	Inflammatory diseases (RA, COPD), Neuropathic Pain <a href="#">[5]</a> <a href="#">[6]</a>	CNS disorders (Alzheimer's, Dementia with Lewy Bodies) <a href="#">[8]</a> <a href="#">[9]</a>
Development Status	Discontinued for several indications <a href="#">[7]</a>	Phase 2b trials ongoing <a href="#">[15]</a>
Mechanism of Action	Inhibition of p38 MAPK, reducing pro-inflammatory cytokine production <a href="#">[11]</a>	Inhibition of p38α, targeting synaptic dysfunction and neurodegeneration <a href="#">[8]</a> <a href="#">[13]</a>

Table 2: Clinical Efficacy Data Summary

Indication	Drug	Phase	Key Findings
Neuropathic Pain	Dilmapimod	II	Statistically significant reduction in average daily pain score compared to placebo (p=0.0034). <a href="#">[16]</a>
Severe Trauma (at risk for ARDS)	Dilmapimod	IIa	Well-tolerated; reduced levels of inflammatory markers (IL-6, CRP, IL-8). <a href="#">[17]</a>
COPD	Dilmapimod	Clinical Trial	Reduced systemic inflammation biomarkers CRP and fibrinogen. <a href="#">[12]</a>
Alzheimer's Disease (Early-stage)	Neflamapimod	IIb (REVERSE-SD)	Did not meet the primary endpoint of improvement in episodic memory. Showed a statistically significant reduction in CSF levels of phospho-tau and tau. <a href="#">[18]</a>
Dementia with Lewy Bodies (DLB)	Neflamapimod	IIa (AscenD-LB)	Showed significant positive effects on the Clinical Dementia Rating Sum of Boxes (CDR-SB) and functional mobility (Timed Up and Go test). <a href="#">[19]</a>
Dementia with Lewy Bodies (DLB)	Neflamapimod	IIb (RewinD-LB) Extension	A new formulation with increased plasma concentrations

demonstrated  
significant  
improvement on CDR-  
SB and the  
Alzheimer's Disease  
Cooperative Study –  
Clinical Global  
Impression of Change  
(CGIC).[15][20]

Table 3: Safety and Tolerability

Drug	Key Safety Findings
Dilmapimod	Generally well-tolerated in trials for neuropathic pain and severe trauma with no clinically relevant safety findings.[16][17]
Neflamapimod	Well-tolerated in AD and DLB trials. In the REVERSE-SD trial, serious adverse events included hypokalaemia and myeloma.[18] In DLB trials, discontinuation for adverse events was low ( $\leq 4\%$ ).[21] A transient increase in liver enzymes was noted in earlier rheumatoid arthritis trials, which may be a class effect for p38 inhibitors.[22]

## Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical data. Below are representative protocols for the types of studies conducted for these compounds.

### Western Blot Analysis for Target Engagement (Preclinical)

- Objective: To confirm that the drug inhibits the phosphorylation of p38 MAPK and its downstream targets.

- Methodology:
  - Brain cortex tissue homogenates from treated and control animal models are prepared.
  - Protein concentrations are determined using a standard assay (e.g., BCA assay).
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - Membranes are blocked and then incubated with primary antibodies against total p38, phosphorylated-p38 (p-p38), and downstream substrates like MK2 and MNK1.
  - After washing, membranes are incubated with HRP-conjugated secondary antibodies.
  - Bands are visualized using a chemiluminescence detection system.
  - Quantification of band intensity is performed using software like ImageJ.[\[14\]](#)

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#### Clinical Trial Protocol for Cognitive Assessment in DLB

- Objective: To evaluate the efficacy of neflamapimod on cognitive and functional outcomes in patients with DLB.
- Design: Randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Patients diagnosed with probable DLB, often with confirmation of abnormal dopamine transporter uptake via DaTscan™.[\[23\]](#)

- Intervention: Oral administration of neflamapimod (e.g., 40 mg twice daily) or a matching placebo for a defined period (e.g., 16 weeks).[14]
- Primary and Secondary Endpoints:
  - Clinical Dementia Rating Scale - Sum of Boxes (CDR-SB): Assesses the severity of dementia across six domains.[24]
  - Timed Up and Go (TUG) Test: Measures functional mobility and risk of falls.[24]
  - Neuropsychological Test Battery (NTB): A composite score of tests assessing attention, executive function, and memory.[24]
  - Alzheimer's Disease Cooperative Study – Clinical Global Impression of Change (ADCS-CGIC): A clinician's rating of overall change in the patient's condition.[24]
- Biomarker Analysis: Measurement of plasma ptau181 to assess for Alzheimer's co-pathology and cerebrospinal fluid (CSF) levels of tau and phospho-tau.[23]

## Summary and Conclusion

Dilmapimod and Neflamapimod, while both targeting the p38 MAPK pathway, have diverged significantly in their clinical development paths. Dilmapimod showed early promise in treating inflammatory conditions and neuropathic pain but has not progressed to later-stage trials for these indications. Neflamapimod, on the other hand, is actively being investigated for neurodegenerative disorders, with a focus on Dementia with Lewy Bodies.

Recent data from the RewinD-LB Phase 2b extension study for Neflamapimod are particularly noteworthy. The improved clinical outcomes observed with a new drug formulation that achieved higher plasma concentrations suggest that adequate target engagement is critical for efficacy.[15][25] This finding underscores the importance of optimizing pharmacokinetics in the development of CNS-penetrant drugs.

For researchers, the distinct trajectories of these two molecules highlight the complexities of targeting the p38 MAPK pathway. While effective in modulating inflammatory responses, the clinical application appears to be highly dependent on the specific disease context, drug properties (such as brain penetration), and achieving optimal therapeutic concentrations. The

ongoing development of Neflamapimod will be crucial in determining the ultimate viability of p38 $\alpha$  inhibition as a therapeutic strategy for neurodegenerative diseases.

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